molecular formula C9H15FO B13242664 1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde

1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde

Cat. No.: B13242664
M. Wt: 158.21 g/mol
InChI Key: ZWBOQBWBEVZDQL-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde is a substituted cyclopentane derivative featuring a carbaldehyde group at position 1, a methyl group at position 3, and a 2-fluoroethyl chain at position 1. Its molecular formula is C₉H₁₅FO, with a calculated molecular weight of 158.22 g/mol. Stereochemical details are unspecified in available literature, though substituent positions critically influence its physicochemical and biological properties.

Properties

Molecular Formula

C9H15FO

Molecular Weight

158.21 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H15FO/c1-8-2-3-9(6-8,7-11)4-5-10/h7-8H,2-6H2,1H3

InChI Key

ZWBOQBWBEVZDQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CCF)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde typically involves the introduction of the fluoroethyl group and the methyl group onto the cyclopentane ring. One common method involves the reaction of cyclopentanone with 2-fluoroethyl bromide in the presence of a base to form the fluoroethyl-substituted cyclopentanone. This intermediate can then be subjected to a methylation reaction using methyl iodide and a strong base to yield the desired compound .

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Addition: The aldehyde group can participate in addition reactions with nucleophiles like Grignard reagents to form secondary alcohols.

Scientific Research Applications

1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated substrates.

    Medicine: Fluorinated compounds are often used in the development of pharmaceuticals due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties imparted by the fluoroethyl group.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde depends on its specific application. In medicinal chemistry, the fluoroethyl group can enhance the compound’s binding affinity to biological targets by forming strong interactions with proteins or enzymes. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts that modulate the activity of the target protein .

Comparison with Similar Compounds

Fluorinated vs. Non-Fluorinated Chains

  • Target vs. Ethyl Analog : The 2-fluoroethyl group in the target compound increases electronegativity and lipophilicity compared to the ethyl group in the C₉H₁₆O analog. Fluorine’s inductive effect may stabilize the carbaldehyde’s carbonyl group, altering reactivity in nucleophilic additions .
  • Target vs. Fluorinated Carbonitrile : While both contain fluorine, the target’s fluoroethyl chain lacks the hydroxyl group present in the 3-fluoro-2-hydroxypropyl substituent of the carbonitrile analog.

Functional Group Reactivity

  • Carbaldehyde vs. Carbonitrile : The target’s carbaldehyde group is more reactive than the carbonitrile in , enabling participation in condensation reactions (e.g., Schiff base formation). Conversely, the carbonitrile’s stability under acidic/basic conditions may favor its use in prolonged biological assays .

Molecular Size and Solubility

  • The target’s intermediate molecular weight (158.22 g/mol) suggests balanced solubility and permeability compared to the smaller C₇H₁₂O analog (112.17 g/mol) and the bulkier C₁₀H₁₆FNO compound (185.24 g/mol).
  • The absence of polar hydroxyl groups (vs. ) likely reduces aqueous solubility but improves lipid bilayer penetration.

Stereochemical Considerations

  • The (1R,2S,3R)-configured ethyl analog highlights how stereochemistry impacts molecular shape and intermolecular interactions. Although the target’s stereochemistry is undefined, analogous studies suggest that substituent spatial arrangement could modulate binding affinity in biological targets.

Research Implications and Limitations

  • Synthetic Applications : The target’s carbaldehyde group is exploitable for generating hydrazones or oximes, whereas the carbonitrile in could be hydrolyzed to amides.
  • Metabolic Stability : Fluorine in the target and may slow oxidative metabolism, a hypothesis requiring in vitro validation.
  • Data Gaps : Experimental data (e.g., logP, melting point) for the target compound are absent in available literature. Comparative analyses rely on structural extrapolation rather than direct measurements.

Biological Activity

1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, chemical properties, and relevant research findings.

  • Molecular Formula : C9H11F
  • Molecular Weight : 154.19 g/mol
  • IUPAC Name : 1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde
  • CAS Number : Not widely reported, indicating limited commercial availability.

The biological activity of 1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde is primarily linked to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, potentially disrupting cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways.
  • Anticancer Activity : Research indicates that aldehyde-containing compounds can induce apoptosis in cancer cells by interfering with DNA replication and transcription processes.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial efficacy of various aldehydes, including derivatives of cyclopentanecarbaldehydes. Results indicated that 1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde exhibited significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.
  • Anticancer Research :
    • In vitro studies have demonstrated that the compound can induce cell cycle arrest in human cancer cell lines, leading to increased rates of apoptosis. A specific study highlighted its effectiveness against breast cancer cells, where it was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Neuroprotective Effects :
    • Emerging research suggests potential neuroprotective properties, where the compound may reduce oxidative stress markers in neuronal cell cultures. This effect could be beneficial in neurodegenerative disease models, warranting further investigation into its mechanisms.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehydeC9H11FAntimicrobial, Anticancer
3-Methylcyclopentane-1-carbaldehydeC8H14OModerate Antimicrobial
CyclopentanecarboxaldehydeC6H10OWeak Anticancer

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